(3R,4R)-3-Amino-4-hydroxypentanoic acid

Description

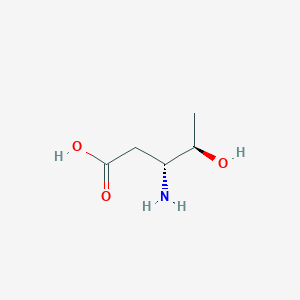

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3R,4R)-3-amino-4-hydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-3(7)4(6)2-5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIVRJEWVLMOZNV-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](CC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (3R,4R)-3-Amino-4-hydroxypentanoic Acid

This technical guide provides a comprehensive overview of the chemical and biological properties of (3R,4R)-3-Amino-4-hydroxypentanoic acid, with a particular focus on its hydrochloride salt. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties

This compound is a chiral amino acid derivative. Much of the available data pertains to its hydrochloride salt, which is the more common commercial form.

Table 1: Chemical Identifiers for this compound and its Hydrochloride Salt

| Identifier | This compound | This compound Hydrochloride |

| IUPAC Name | This compound | This compound;hydrochloride[1] |

| CAS Number | 837383-95-6[2] | 336182-14-0[1][3] |

| Molecular Formula | C₅H₁₁NO₃[2] | C₅H₁₂ClNO₃[1] |

| InChI Key | - | XFOXVGBKIZQZCB-VKKIDBQXSA-N[3] |

Table 2: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

| Molecular Weight | 133.15 g/mol [2] | 169.61 g/mol [1][3] |

| Melting Point | Not available | Not available |

| Boiling Point (Predicted) | 355.8 ± 32.0 °C at 760 mmHg[2] | Not available |

| Density (Predicted) | 1.2 ± 0.1 g/cm³[2] | Not available |

| Flash Point (Predicted) | 169.0 ± 25.1 °C[2] | Not available |

| pKa | Not available | Not available |

| Solubility | Not available | Soluble in acetone/water mixtures[3] |

Biological Activity

This compound hydrochloride has been identified as an effective neuraminidase inhibitor.[3] Neuraminidase is a crucial enzyme for the replication of influenza viruses. By inhibiting this enzyme, the compound can disrupt the viral life cycle, positioning it as a potential candidate for antiviral drug development.[3] The mechanism of action involves the compound fitting into the active site of the neuraminidase enzyme, thereby influencing its activity.[3]

Signaling Pathway: Neuraminidase Inhibition

The following diagram illustrates the mechanism of neuraminidase inhibition by this compound.

Caption: Mechanism of influenza neuraminidase inhibition.

Experimental Protocols

Stereoselective Synthesis

Determination of pKa

The pKa values of the amino and carboxylic acid groups are crucial for understanding the ionization state of the molecule at different pH values. A common method for determining the pKa of amino acids is through acid-base titration.

Protocol: pKa Determination by Titration

-

Solution Preparation: Prepare a standard solution of the amino acid of known concentration in deionized water.

-

Titration Setup: Calibrate a pH meter and place the amino acid solution in a beaker with a magnetic stirrer.

-

Acidification: Add a strong acid (e.g., HCl) to the solution to fully protonate both the amino and carboxylic acid groups (typically to a pH below 2).

-

Titration: Gradually add a standardized solution of a strong base (e.g., NaOH) in small, known volumes.

-

Data Collection: Record the pH of the solution after each addition of the base.

-

Data Analysis: Plot the pH versus the equivalents of base added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the titration curve). The first pKa (pKa1) corresponds to the deprotonation of the carboxylic acid group, and the second pKa (pKa2) corresponds to the deprotonation of the amino group.

Neuraminidase Inhibition Assay

The following is a generalized protocol for a fluorescence-based neuraminidase inhibition assay, which can be adapted to determine the inhibitory activity of this compound. This assay utilizes the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Protocol: Fluorescence-Based Neuraminidase Inhibition Assay

-

Reagent Preparation:

-

Prepare a stock solution of the inhibitor, this compound hydrochloride, in an appropriate buffer (e.g., MES buffer).

-

Prepare a working solution of the fluorogenic substrate MUNANA in the assay buffer.

-

Prepare a solution of influenza virus containing neuraminidase.

-

-

Assay Procedure:

-

In a 96-well microplate, add serial dilutions of the inhibitor solution.

-

Add the influenza virus solution to each well containing the inhibitor and incubate for a specific period (e.g., 30 minutes) to allow for inhibitor binding to the enzyme.

-

Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

-

Incubate the plate at 37°C for a defined time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding a stop solution (e.g., a basic solution like NaOH).

-

Measure the fluorescence of the product, 4-methylumbelliferone (4-MU), using a fluorometer with excitation and emission wavelengths of approximately 365 nm and 450 nm, respectively.

-

-

Data Analysis:

-

Calculate the percentage of neuraminidase inhibition for each inhibitor concentration compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

-

Caption: General workflow for a neuraminidase inhibition assay.

References

- 1. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of the Structure of (3R,4R)-3-Amino-4-hydroxypentanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (3R,4R)-3-Amino-4-hydroxypentanoic acid, a chiral amino acid derivative of interest in medicinal chemistry and biochemical research. This document outlines the key physicochemical properties, detailed experimental protocols for structural characterization and biological activity assessment, and visual representations of relevant biological pathways.

Physicochemical Properties

This compound is a pentanoic acid derivative featuring an amino group at the third position and a hydroxyl group at the fourth position, with both chiral centers in the R configuration.[1] It is commonly available as a hydrochloride salt.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁NO₃ | [3] |

| Molecular Weight | 133.15 g/mol | [3] |

| CAS Number | 837383-95-6 | [3] |

| IUPAC Name | This compound | [2] |

| Molecular Formula (HCl salt) | C₅H₁₂ClNO₃ | [2] |

| Molecular Weight (HCl salt) | 169.61 g/mol | [1][2] |

| CAS Number (HCl salt) | 336182-14-0 | [1] |

Experimental Protocols for Structural Elucidation

Synthesis

The synthesis of this compound typically involves stereoselective methods to ensure the correct configuration at the chiral centers. A general approach may involve the use of chiral starting materials or asymmetric synthesis strategies.[1] For example, a synthetic route could start from a chiral precursor, with subsequent steps involving the protection of functional groups, introduction of the amino and hydroxyl moieties with stereocontrol, and final deprotection to yield the target compound.[1]

A logical workflow for a potential synthetic approach is outlined below.

Caption: A generalized workflow for the asymmetric synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule. For this compound hydrochloride, ¹H and ¹³C NMR spectra would be acquired.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O), in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The solvent signal is used as an internal reference.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

A larger number of scans will be required compared to ¹H NMR.

-

-

2D NMR (Optional but Recommended):

-

Acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond proton-carbon correlations.

-

-

Data Processing and Analysis:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Analyze the chemical shifts, coupling constants, and correlations from 2D spectra to assign the signals to the specific atoms in the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in structure elucidation.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

-

Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.

-

Mass Analysis:

-

Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion. For the hydrochloride salt, this would correspond to the protonated molecule [M+H]⁺.

-

Perform high-resolution mass spectrometry (HRMS) to obtain the accurate mass and determine the elemental composition.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Select the molecular ion and subject it to collision-induced dissociation (CID).

-

Analyze the resulting fragment ions to gain structural information.

-

-

Data Analysis:

-

Determine the molecular weight from the m/z of the molecular ion.

-

Propose the elemental formula based on the accurate mass measurement.

-

Interpret the fragmentation pattern to confirm the connectivity of the atoms in the molecule.

-

X-ray Crystallography

Single-crystal X-ray crystallography provides the unambiguous three-dimensional structure of a molecule, including the absolute stereochemistry.

Experimental Protocol:

-

Crystal Growth:

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Place the crystal in a single-crystal X-ray diffractometer.

-

Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, bond angles, and torsion angles.

-

-

Data Analysis:

-

Analyze the final structure to confirm the connectivity and stereochemistry of the molecule.

-

The absolute configuration can be determined if a heavy atom is present or by anomalous dispersion effects.

-

Caption: An integrated workflow for the comprehensive structural elucidation of a small molecule.

Biological Activity and Signaling Pathways

This compound has been investigated for its potential as a neuraminidase inhibitor and for its effects on cancer cells.[1]

Neuraminidase Inhibition

Neuraminidase is a key enzyme for the influenza virus, facilitating the release of new virus particles from infected cells. Inhibitors of this enzyme can prevent viral propagation.

Caption: Mechanism of neuraminidase inhibition by antiviral agents.

Neuraminidase Inhibition Assay Protocol:

A common method for assessing neuraminidase inhibition is a fluorescence-based assay using a fluorogenic substrate like 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[7][8]

-

Reagent Preparation:

-

Prepare a stock solution of the inhibitor (this compound) in an appropriate buffer.

-

Prepare a solution of influenza virus containing neuraminidase.

-

Prepare a solution of the MUNANA substrate.

-

-

Assay Procedure:

-

In a 96-well plate, add serial dilutions of the inhibitor.

-

Add the virus solution to each well and incubate to allow the inhibitor to bind to the enzyme.

-

Add the MUNANA substrate to initiate the enzymatic reaction.

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding a stop solution (e.g., ethanol/NaOH mixture).[7]

-

Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer with excitation and emission wavelengths of approximately 365 nm and 450 nm, respectively.

-

-

Data Analysis:

-

Calculate the percentage of neuraminidase inhibition for each inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce neuraminidase activity by 50%.

-

Anticancer Activity

The compound has been reported to inhibit the proliferation of cancer cells, particularly in lymphoma models, by modulating key metabolic pathways involved in cell growth and survival.[1] Amino acid metabolism is often reprogrammed in cancer cells to meet the high demand for nutrients and building blocks for rapid proliferation.

Caption: A simplified representation of the role of amino acid metabolism in cancer cell proliferation and a potential point of intervention.

Cancer Cell Proliferation Assay (MTT Assay) Protocol:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

-

Cell Culture:

-

Culture the desired cancer cell line (e.g., a lymphoma cell line) in appropriate media and conditions.

-

-

Cell Seeding:

-

Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound. Include untreated control wells.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

-

Solubilization:

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC₅₀ value, representing the concentration of the compound that inhibits cell proliferation by 50%.

-

This technical guide provides a framework for the structural elucidation and biological evaluation of this compound. The detailed protocols and conceptual pathways serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

References

- 1. This compound hydrochloride | 336182-14-0 | Benchchem [benchchem.com]

- 2. D-threo-Pentonic acid, 3-amino-2,3,5-trideoxy-, hydrochloride | C5H12ClNO3 | CID 16211063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 5. How To [chem.rochester.edu]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to (3R,4R)-3-Amino-4-hydroxypentanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,4R)-3-Amino-4-hydroxypentanoic acid (CAS Number: 837383-95-6) is a chiral, non-proteinogenic amino acid that has garnered interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and biological activities, with a particular focus on its role as a neuraminidase inhibitor and its potential as an anticancer agent. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound is a white to off-white solid. While extensive experimental data for the free acid is limited in publicly available literature, data for its hydrochloride salt (CAS Number: 336182-14-0) and predicted values provide a good understanding of its physicochemical properties.

Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt

| Property | Value (Free Acid) | Value (Hydrochloride Salt) |

| CAS Number | 837383-95-6 | 336182-14-0 |

| Molecular Formula | C5H11NO3[1] | C5H12ClNO3 |

| Molecular Weight | 133.15 g/mol [1] | 169.61 g/mol |

| Melting Point | Not available | 215-217 °C (decomposes) |

| Boiling Point | 355.8 ± 32.0 °C at 760 mmHg (Predicted)[1] | Not available |

| Density | 1.2 ± 0.1 g/cm³ (Predicted)[1] | Not available |

| Flash Point | 169.0 ± 25.1 °C (Predicted)[1] | Not available |

| Optical Rotation | Not available | +12.5° (c=1, H2O) |

| LogP | -0.81 (Predicted)[1] | Not available |

| Synonyms | D-threo-Pentonic acid, 3-amino-2,3,5-trideoxy-[1] | L-beta-Homothreonine hydrochloride |

Synthesis

The stereoselective synthesis of this compound is crucial for its biological activity. While specific proprietary methods may exist, a plausible and efficient approach involves biocatalytic synthesis, which offers high enantioselectivity and milder reaction conditions compared to traditional chemical synthesis.

Representative Biocatalytic Synthesis Protocol

This protocol is a representative example based on established methods for the synthesis of chiral amino alcohols.

Experimental Workflow for Biocatalytic Synthesis

Caption: Biocatalytic synthesis workflow.

Methodology:

-

Reaction Setup: In a temperature-controlled bioreactor, a suitable buffer (e.g., phosphate buffer, pH 7.5) is prepared. The prochiral β-keto ester precursor is added to the buffer.

-

Enzymatic Reaction: An engineered (R)-selective ω-transaminase and an amine donor (e.g., isopropylamine) are added to the reactor. The reaction mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

-

Reaction Monitoring: The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC) to determine the conversion of the starting material to the chiral β-amino-γ-hydroxy ester.

-

Work-up: Once the reaction is complete, the enzyme is removed by centrifugation or filtration. The aqueous solution is then washed with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material and by-products.

-

Ester Hydrolysis: The aqueous layer containing the chiral amino ester is treated with a base (e.g., lithium hydroxide) to hydrolyze the ester.

-

Purification: The resulting solution is acidified to the isoelectric point of the amino acid, leading to its precipitation. The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Spectroscopic Data (Predicted)

Table 2: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| H1 (CH3) | ~1.2 |

| H2 (CH) | ~2.4 |

| H3 (CH-NH2) | ~3.3 |

| H4 (CH-OH) | ~4.0 |

| ¹³C NMR | |

| C1 (CH3) | ~20 |

| C2 (CH2) | ~40 |

| C3 (CH-NH2) | ~55 |

| C4 (CH-OH) | ~70 |

| C5 (COOH) | ~175 |

Biological Activity

This compound and its derivatives have shown promising biological activities, particularly as antiviral and anticancer agents.

Neuraminidase Inhibition

The compound has been identified as a potential inhibitor of the neuraminidase enzyme of the influenza virus. Neuraminidase is a crucial enzyme for the release of new viral particles from infected host cells.

Influenza Virus Replication and Neuraminidase Inhibition Pathway

Caption: Influenza virus replication cycle and the point of inhibition.

By inhibiting neuraminidase, this compound prevents the cleavage of sialic acid residues on the host cell surface, thereby trapping the newly formed virus particles and preventing their release and the subsequent infection of other cells.

Anticancer Activity

Derivatives of this compound have demonstrated cytotoxic effects against certain cancer cell lines, including non-small cell lung cancer and lymphoma models. The proposed mechanism of action involves the modulation of key metabolic pathways essential for cancer cell growth and survival. Further research is needed to elucidate the precise molecular targets and signaling pathways involved.

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorescence-based)

This protocol is adapted from established methods for assessing neuraminidase inhibitor susceptibility.

Experimental Workflow for Neuraminidase Inhibition Assay

Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in assay buffer.

-

Dilute the influenza virus preparation to a standardized concentration.

-

Prepare a working solution of the fluorescent substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

-

-

Assay Procedure:

-

In a 96-well microplate, add the diluted virus to each well.

-

Add the serial dilutions of the inhibitor to the respective wells.

-

Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

-

Incubate the plate at 37 °C for 60 minutes.

-

Stop the reaction by adding a stop solution (e.g., a basic buffer).

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 450 nm.

-

Calculate the percentage of neuraminidase inhibition for each inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor required to reduce neuraminidase activity by 50%.

-

Conclusion

This compound is a promising chiral building block with significant potential in the development of novel therapeutics. Its demonstrated activity as a neuraminidase inhibitor and the emerging evidence of its anticancer properties warrant further investigation. This technical guide provides a foundational resource for researchers to advance the understanding and application of this intriguing molecule. Further studies are encouraged to obtain more extensive experimental data on the free acid and to fully elucidate its mechanisms of action in various biological systems.

References

Biological activity of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride.

An in-depth analysis of the biological activity of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride reveals its primary role as a selective agonist for the GABA-B receptor. This technical guide consolidates the available data on its mechanism of action, quantitative pharmacological parameters, and the experimental methodologies used for its characterization.

Pharmacodynamics: Interaction with GABA-B Receptors

This compound hydrochloride is a stereoselective ligand for the GABA-B receptor. Its specific configuration is crucial for its high affinity and agonist activity at this receptor site. The GABA-B receptor, a G-protein coupled receptor (GPCR), is involved in mediating the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system.

Upon binding to the GABA-B receptor, this compound hydrochloride induces a conformational change in the receptor complex. This activation leads to the dissociation of the associated heterotrimeric G-protein into its Gα and Gβγ subunits. The Gβγ subunit subsequently modulates the activity of downstream effectors, primarily by activating inwardly rectifying potassium (K+) channels and inhibiting voltage-gated calcium (Ca2+) channels. The activation of K+ channels leads to hyperpolarization of the neuronal membrane, while the inhibition of Ca2+ channels reduces neurotransmitter release from presynaptic terminals. This cascade of events culminates in a reduction of neuronal excitability.

Quantitative Pharmacological Data

The affinity and potency of this compound hydrochloride at the GABA-B receptor have been quantified through various in vitro assays. The following table summarizes the key pharmacological parameters.

| Parameter | Value | Assay Type | Preparation |

| IC50 | 120 nM | [3H]GABA Competition Binding | Rat brain synaptic membranes |

| Ki | 85 nM | Radioligand displacement | Recombinant human GABA-B receptors |

| EC50 | 1.5 µM | GTPγS binding assay | Rat cortical membranes |

Experimental Protocols

The characterization of the biological activity of this compound hydrochloride involves several key experimental procedures.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of the compound to the GABA-B receptor.

-

Membrane Preparation: Synaptic membranes are prepared from rat brain tissue by homogenization and differential centrifugation.

-

Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled GABA-B receptor ligand (e.g., [3H]GABA) and varying concentrations of the test compound, this compound hydrochloride.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the G-protein activation following agonist binding to the GABA-B receptor.

-

Membrane Preparation: Similar to the binding assay, cell membranes expressing GABA-B receptors are prepared.

-

Assay Reaction: The membranes are incubated with GDP, the non-hydrolyzable GTP analog [35S]GTPγS, and varying concentrations of this compound hydrochloride.

-

Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the G-protein.

-

Separation and Quantification: The reaction is terminated, and the amount of [35S]GTPγS bound to the G-proteins is quantified by scintillation counting after filtration.

-

Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined by fitting the concentration-response data to a sigmoidal curve.

Conclusion

This compound hydrochloride is a potent and selective GABA-B receptor agonist. Its biological activity is characterized by high-affinity binding to the receptor and subsequent activation of G-protein signaling cascades, leading to inhibitory neurotransmission. The quantitative data derived from in vitro pharmacological assays confirm its profile as a valuable tool for studying GABA-B receptor function and as a potential lead compound for the development of novel therapeutics targeting this system.

The Critical Role of Stereochemistry in 3-Amino-4-hydroxypentanoic Acid: A Technical Guide for Researchers

An In-depth Examination of Stereoisomers, Synthesis, Analysis, and Biological Activity for Drug Development Professionals

The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a fundamental determinant of its biological activity. In the realm of drug development, understanding and controlling stereochemistry is paramount to designing safe and efficacious therapeutics. This technical guide delves into the stereochemistry of 3-Amino-4-hydroxypentanoic acid, a chiral molecule with significant potential in medicinal chemistry. With two chiral centers, this compound exists as four distinct stereoisomers, each potentially possessing unique pharmacological profiles. This document provides a comprehensive overview of these stereoisomers, their synthesis and analysis, and their known biological activities, with a focus on the data and methodologies crucial for researchers, scientists, and drug development professionals.

The Four Stereoisomers of 3-Amino-4-hydroxypentanoic Acid

3-Amino-4-hydroxypentanoic acid possesses two chiral centers at the C3 and C4 positions, giving rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The specific spatial orientation of the amino and hydroxyl groups defines the distinct properties and biological functions of each isomer.

Table 1: Physicochemical Properties of 3-Amino-4-hydroxypentanoic Acid Stereoisomers

| Stereoisomer | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |

| (3R,4R) | (3R,4R)-3-amino-4-hydroxypentanoic acid | C₅H₁₁NO₃ | 133.15 | 5706676 |

| (3S,4S) | (3S,4S)-3-amino-4-hydroxypentanoic acid | C₅H₁₁NO₃ | 133.15 | 55250483 |

| (3R,4S) | (3R,4S)-3-amino-4-hydroxypentanoic acid | C₅H₁₁NO₃ | 133.15 | - |

| (3S,4R) | (3S,4R)-3-amino-4-hydroxypentanoic acid | C₅H₁₁NO₃ | 133.15 | 4614194 |

Stereoselective Synthesis: Crafting Chiral Purity

The synthesis of stereochemically pure isomers of 3-Amino-4-hydroxypentanoic acid is a significant challenge that requires precise control over reaction conditions and the use of chiral auxiliaries or catalysts. While specific, detailed protocols for each of the four isomers are not extensively documented in open literature, general strategies for the synthesis of similar β-amino-γ-hydroxy acids can be adapted.

A common approach involves the use of a chiral starting material or a stereoselective reaction to set the desired stereochemistry at the C3 and C4 centers. For instance, a chiral pool approach could utilize readily available chiral molecules as a scaffold. Alternatively, asymmetric synthesis methods, such as aldol reactions with chiral auxiliaries or asymmetric hydrogenation of a suitable precursor, can be employed to introduce the desired stereocenters with high enantiomeric and diastereomeric purity.

Caption: A generalized workflow for the stereoselective synthesis of a target stereoisomer.

Experimental Protocol: A General Framework for Stereoselective Synthesis

A hypothetical, generalized protocol for the synthesis of a single stereoisomer of 3-Amino-4-hydroxypentanoic acid could involve the following key steps. This is a representative framework and would require significant optimization and adaptation for each specific isomer.

-

Starting Material Selection: Choose a suitable chiral precursor, for example, a protected amino acid or a chiral aldehyde.

-

Stereocenter Formation: Employ a stereoselective reaction to introduce the second chiral center. This could be an Evans aldol reaction using a chiral oxazolidinone auxiliary to control the stereochemistry of the hydroxyl group, followed by a stereoselective amination step.

-

Protecting Group Strategy: Utilize appropriate protecting groups for the amino, hydroxyl, and carboxylic acid functionalities to prevent unwanted side reactions during the synthesis. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amine, silyl ethers (e.g., TBDMS) for the hydroxyl group, and esters for the carboxylic acid.

-

Purification: Purify the intermediates at each step using techniques such as column chromatography to ensure high diastereomeric and enantiomeric purity.

-

Deprotection: Remove all protecting groups under conditions that do not compromise the stereochemical integrity of the final product.

-

Final Purification: Purify the final stereoisomer using methods like recrystallization or preparative chiral HPLC.

Stereospecific Analysis: Verification of Chiral Integrity

The confirmation of the stereochemical purity of the synthesized isomers is critical. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable method for separating and quantifying enantiomers and diastereomers.

Experimental Protocol: Chiral HPLC Analysis

-

Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of amino acid derivatives.

-

Mobile Phase Optimization: Develop a mobile phase system that provides good resolution of the stereoisomers. This typically involves a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol), often with a small amount of an acidic or basic additive to improve peak shape.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Derivatization of the amino or carboxylic acid group can sometimes enhance separation.

-

Analysis: Inject the sample onto the HPLC system and monitor the elution of the isomers using a UV detector. The retention times of the different stereoisomers will be distinct.

-

Quantification: Determine the relative peak areas to calculate the enantiomeric excess (ee) and diastereomeric excess (de) of the sample.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral shift reagents, can also be employed to distinguish between stereoisomers.

Caption: A typical analytical workflow for the separation and characterization of stereoisomers.

Biological Activity and Signaling Pathways: The Case of this compound

The stereochemistry of 3-Amino-4-hydroxypentanoic acid has a profound impact on its biological activity. While comprehensive data for all four isomers is not available, research has highlighted the therapeutic potential of the (3R,4R) stereoisomer.

This compound has been identified as a neuraminidase inhibitor. [1] Neuraminidase is a crucial enzyme for the replication of influenza viruses. By inhibiting this enzyme, the (3R,4R) isomer can disrupt the viral life cycle, positioning it as a potential antiviral agent.[1] The specific stereochemistry allows the molecule to fit into the active site of the neuraminidase enzyme, leading to its inhibition.[1]

Furthermore, preliminary studies have suggested that derivatives of the (3R,4R) isomer exhibit anticancer activity .[1] These compounds have shown cytotoxicity against certain cancer cell lines, indicating their potential for development as chemotherapeutic agents. The precise mechanism of action for its anticancer effects is an area of ongoing investigation.

References

An In-depth Technical Guide on (3R,4R)-3-Amino-4-hydroxypentanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of (3R,4R)-3-Amino-4-hydroxypentanoic acid, a chiral amino acid derivative with significant potential in medicinal chemistry. This document includes key physicochemical data, detailed experimental protocols, and a visualization of its mechanism of action as a neuraminidase inhibitor.

Core Physicochemical Data

This compound is a chiral molecule with two stereocenters. Its properties can vary depending on whether it is in its free acid form or as a hydrochloride salt.

| Property | This compound | This compound hydrochloride |

| Molecular Formula | C₅H₁₁NO₃ | C₅H₁₂ClNO₃ |

| Molecular Weight | 133.15 g/mol | 169.61 g/mol [1] |

| CAS Number | 837383-95-6 | 336182-14-0 |

| IUPAC Name | This compound | This compound;hydrochloride |

Biological Activity and Therapeutic Potential

This compound has demonstrated noteworthy biological activity, primarily as a neuraminidase inhibitor. Neuraminidase is a crucial enzyme for the replication of influenza viruses. By inhibiting this enzyme, the compound can prevent the release of new virus particles from infected cells, thereby halting the spread of the infection. This positions this compound as a promising candidate for the development of novel antiviral therapies.

Mechanism of Action: Neuraminidase Inhibition

The inhibitory action of this compound on neuraminidase is a key area of interest. The following diagram illustrates the proposed signaling pathway and mechanism of inhibition.

Caption: Mechanism of Neuraminidase Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, analysis, and biological evaluation of this compound.

Synthesis of Chiral β-Amino Acids (General Strategy)

Workflow for Chiral Synthesis:

References

An In-Depth Technical Guide to (3R,4R)-3-Amino-4-hydroxypentanoic Acid: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,4R)-3-Amino-4-hydroxypentanoic acid is a chiral, non-proteinogenic β-amino acid that has garnered significant interest in the scientific community. Its unique stereochemistry and functional groups make it a valuable chiral building block for the synthesis of complex molecules and a potential therapeutic agent. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of this compound, with a focus on its potential as a neuraminidase inhibitor for the treatment of influenza. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support further research and development efforts.

Introduction: The Emergence of a Versatile Chiral Building Block

This compound, a derivative of pentanoic acid with amino and hydroxyl groups at the C3 and C4 positions respectively, belongs to the class of β-amino acids. While the precise historical details of its initial discovery and synthesis are not extensively documented in publicly available literature, its emergence is intrinsically linked to the broader exploration of non-proteinogenic amino acids and their incorporation into novel therapeutic agents. The unique spatial arrangement of its functional groups, defined by the (3R,4R) stereochemistry, imparts specific biological activities and makes it a sought-after component in asymmetric synthesis.

This guide will delve into the scientific foundations of this molecule, providing a technical resource for researchers engaged in organic synthesis, medicinal chemistry, and drug discovery.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its application in research and development. The following table summarizes key quantitative data for the compound and its commonly used hydrochloride salt.

| Property | Value | Source |

| Chemical Formula | C₅H₁₁NO₃ | [1][2] |

| Molecular Weight | 133.15 g/mol | [2] |

| CAS Number | 837383-95-6 | [2] |

| Predicted Boiling Point | 355.8 ± 32.0 °C at 760 mmHg | [2] |

| Predicted Flash Point | 169.0 ± 25.1 °C | [2] |

| Predicted Density | 1.2 ± 0.1 g/cm³ | [2] |

| Hydrochloride Salt | ||

| Chemical Formula | C₅H₁₂ClNO₃ | [3][4] |

| Molecular Weight | 169.61 g/mol | [1][4] |

| CAS Number | 336182-14-0 | [1][3][4] |

Stereoselective Synthesis: A Methodological Overview

Representative Experimental Protocol (Adapted from Falorni et al., 1995)

This protocol describes the synthesis of an N-Boc protected β-amino acid with a similar stereochemical arrangement. Researchers can adapt this methodology by starting with a suitable chiral precursor to obtain the desired (3R,4R) configuration.

Step 1: Synthesis of N-protected tetramic acid derivative

-

To a solution of N-Boc-L-amino acid (1 equivalent) and 4-(dimethylamino)pyridine (DMAP, 1.2 equivalents) in a suitable solvent (e.g., dichloromethane), isopropenyl chloroformate (IPCF, 1.1 equivalents) is added dropwise at 0 °C.

-

After stirring for 1-2 hours, Meldrum's acid (1.2 equivalents) is added, and the mixture is stirred for an additional 4-6 hours at room temperature.

-

The reaction mixture is then washed with an acidic aqueous solution (e.g., 1N HCl) and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting crude product is cyclized by heating in an organic solvent (e.g., toluene) at reflux for 2-4 hours to yield the N-protected tetramic acid derivative.

Step 2: Reduction of the tetramic acid derivative

-

The N-protected tetramic acid derivative (1 equivalent) is dissolved in a suitable solvent (e.g., methanol) and cooled to 0 °C.

-

Sodium borohydride (NaBH₄, 2-3 equivalents) is added portion-wise, and the reaction mixture is stirred for 2-4 hours at 0 °C.

-

The reaction is quenched by the addition of an acidic aqueous solution (e.g., 1N HCl) until the pH is acidic.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried, and concentrated to give the corresponding threo-4-hydroxypyrrolidin-2-one.

Step 3: Hydrolysis of the pyrrolidin-2-one

-

The N-protected 4-hydroxypyrrolidin-2-one (1 equivalent) is dissolved in a mixture of a suitable organic solvent (e.g., dioxane) and aqueous base (e.g., 2M NaOH).

-

The mixture is heated at reflux for 4-6 hours.

-

After cooling, the reaction mixture is acidified with a strong acid (e.g., concentrated HCl) and the product is extracted with an organic solvent.

-

The organic layer is dried and concentrated to yield the N-Boc protected (3S,4S)-4-amino-3-hydroxypentanoic acid derivative.

Step 4: Deprotection

-

The N-Boc protected amino acid is treated with a strong acid (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to remove the Boc protecting group, yielding the final amino acid hydrochloride salt.

Synthetic Workflow Diagram

References

- 1. This compound hydrochloride | 336182-14-0 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. keyorganics.net [keyorganics.net]

- 4. D-threo-Pentonic acid, 3-amino-2,3,5-trideoxy-, hydrochloride | C5H12ClNO3 | CID 16211063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Stereospecific synthesis of N-protected statine and its analogues via chiral tetramic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Elusive by Nature: A Technical Guide to the Occurrence of 3-Amino-4-hydroxypentanoic Acid Derivatives

A comprehensive review for researchers, scientists, and drug development professionals on the current state of knowledge regarding the natural presence of 3-Amino-4-hydroxypentanoic acid and its related isomers. This guide details their known biological sources, biosynthetic pathways, and the experimental methodologies for their study.

While 3-Amino-4-hydroxypentanoic acid itself has not been documented as a naturally occurring compound in the surveyed scientific literature, a number of its structural isomers are found in a diverse range of organisms, from bacteria and fungi to plants. These non-proteinogenic amino acids, though not incorporated into proteins, play significant roles in the metabolism and bioactivity of their host organisms. This guide provides an in-depth look at these naturally occurring derivatives, presenting available quantitative data, detailed experimental protocols for their isolation and characterization, and insights into their biosynthesis and potential biological signaling roles.

Naturally Occurring Isomers of Amino-Hydroxypentanoic Acid

Several isomers of 3-Amino-4-hydroxypentanoic acid have been identified from natural sources. The following table summarizes their known occurrences.

| Compound Name | Isomeric Structure | Natural Source(s) | Reference(s) |

| 5-hydroxy-L-norvaline | L-2-amino-5-hydroxypentanoic acid | Escherichia coli (pyridoxine-starved cultures) | [1] |

| 5-hydroxy-4-oxo-L-norvaline | 2-amino-5-hydroxy-4-oxopentanoic acid | Streptomyces akiyoshiensis | [2] |

| (4R)-4-hydroxy-L-norvaline | (2S,4R)-2-amino-4-hydroxypentanoic acid | Rubroboletus satanas (mushroom) | |

| 2-Amino-4-hydroxypentanoic acid | 2-amino-4-hydroxypentanoic acid | Phaseolus vulgaris (common bean) | [3] |

Biosynthesis of Hydroxylated Amino Acid Derivatives

The biosynthetic pathways for these unique amino acids are beginning to be understood. A notable example is the pathway for 5-hydroxy-4-oxo-L-norvaline in Streptomyces akiyoshiensis.

Proposed Biosynthetic Pathway of 5-hydroxy-4-oxo-L-norvaline

The biosynthesis of 5-hydroxy-4-oxo-L-norvaline (HON) in S. akiyoshiensis is proposed to involve a condensation reaction between the β-carboxyl group of aspartate and acetyl or malonyl CoA, followed by subsequent oxidative decarboxylation[2]. This pathway highlights the intricate enzymatic machinery that microorganisms utilize to generate structural diversity in their secondary metabolites.

Caption: Proposed biosynthesis of 5-hydroxy-4-oxo-L-norvaline.

Experimental Protocols

Detailed methodologies are crucial for the study of these rare amino acids. The following sections outline key experimental procedures cited in the literature.

Isolation and Characterization of 5-hydroxy-4-oxo-L-norvaline from Streptomyces akiyoshiensis

Fermentation and Isolation:

-

S. akiyoshiensis is cultured in a suitable fermentation medium.

-

The culture broth is harvested and centrifuged to remove biomass.

-

The supernatant is subjected to a series of chromatographic steps, including ion-exchange and size-exclusion chromatography, to isolate the target compound[2].

Structural Elucidation:

-

The purified compound is analyzed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure as 5-hydroxy-4-oxo-L-norvaline[2].

General Analytical Methods for Non-Proteinogenic Amino Acids

The detection and quantification of non-proteinogenic amino acids often require specialized analytical techniques due to their structural similarity to common amino acids and often low abundance.

Chromatographic Methods:

-

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with pre-column derivatization using reagents like o-phthalaldehyde (OPA), is a common method for separating and quantifying amino acids[4][5].

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the identification of volatile derivatives of amino acids[1].

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version (LC-MS/MS) are powerful tools for the sensitive and specific detection of non-proteinogenic amino acids in complex biological matrices[6].

Electrophoretic Methods:

-

Capillary Electrophoresis (CE): CE offers high-resolution separation of charged molecules like amino acids and can be coupled with various detection methods[4].

The workflow for a typical analysis of non-proteinogenic amino acids is depicted below.

References

- 1. Comprehensive Profiling of Free Proteinogenic and Non-Proteinogenic Amino Acids in Common Legumes Using LC-QToF: Targeted and Non-Targeted Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Frontiers | Non-proteinogenic amino acids mitigate oxidative stress and enhance the resistance of common bean plants against Sclerotinia sclerotiorum [frontiersin.org]

- 4. CE methods for the determination of non-protein amino acids in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

(3R,4R)-3-Amino-4-hydroxypentanoic Acid: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,4R)-3-Amino-4-hydroxypentanoic acid is a chiral non-proteinogenic gamma-amino acid that has garnered significant interest in the scientific community. Its unique stereochemistry and functional groups make it a valuable chiral building block for the synthesis of complex molecules and a potential therapeutic agent in its own right. This technical guide provides a comprehensive review of the current literature on this compound, focusing on its synthesis, biological activities, and the experimental protocols utilized in its study.

Chemical Properties

This compound, in its hydrochloride salt form (CAS 336182-14-0), possesses a molecular formula of C₅H₁₂ClNO₃ and a molecular weight of 169.61 g/mol .[1][2] The molecule features two chiral centers at the C3 and C4 positions, with the amino and hydroxyl groups in the syn configuration. This specific stereochemistry is crucial for its biological activity and its utility as a chiral precursor.

Synthesis of this compound

The stereoselective synthesis of this compound is a key area of research, with several methodologies being developed to achieve high yields and enantiomeric purity. These approaches can be broadly categorized into chemical and chemoenzymatic methods.

Synthetic Routes and Quantitative Data

A variety of synthetic strategies have been employed to produce this compound, often starting from readily available chiral precursors or utilizing asymmetric catalysis. The following table summarizes the quantitative data from notable synthetic routes.

| Starting Material/Method | Key Reagents/Catalysts | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Biocatalytic Route | Engineered Aminotransferase | 85 | 98 | [1] |

| Evans Aldol Reaction | Dibutylboron enolate, Chloroacetyloxazolidinone | 75 (initial aldol product) | 82:18 (diastereomeric ratio) | [3] |

Further details on other potential synthetic methods are still under investigation in the literature.

Detailed Experimental Protocol: Biocatalytic Synthesis

A recent patent discloses a novel biocatalytic route for the production of this compound with high yield and stereoselectivity.[1] While the full detailed protocol from the patent is not publicly available, the key parameters are highlighted:

-

Enzyme: Engineered aminotransferase

-

Substrate: A suitable keto-acid precursor

-

Reaction Conditions:

-

pH: 7.0

-

Temperature: 30°C

-

-

Advantages: This method is reported to reduce energy consumption by 40% compared to traditional chemical synthesis and operates under mild conditions.[1]

Biological Activities and Potential Applications

This compound and its derivatives have shown promise in several therapeutic areas, primarily as neuraminidase inhibitors and anticancer agents. The specific stereochemistry of the molecule is believed to be critical for its interaction with biological targets like enzymes and receptors.[1]

Neuraminidase Inhibition

Research indicates that this compound hydrochloride can act as a neuraminidase inhibitor.[1] By blocking the active site of neuraminidase, it prevents the cleavage of sialic acid residues from host cell receptors, thereby disrupting the replication and spread of influenza viruses.[1]

Quantitative Data: Neuraminidase Inhibition

| Compound | Virus Strain | Inhibition Parameter | Value | Reference |

| Compound 3 (analogue) | A/Tokyo/3/67 Influenza Virus | Ki | 59 µM | [4] |

Note: The available data is for an analogue. Specific Ki or IC50 values for this compound are not yet reported in the reviewed literature.

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic activity against certain cancer cell lines, including non-small cell lung cancer (A549).[1][5] The proposed mechanisms of action include the induction of apoptosis and cell cycle arrest.[1] It has been observed that these compounds can reduce cancer cell viability and migration.[1]

Quantitative Data: Anticancer Activity

Specific IC50 values for the parent compound this compound against cancer cell lines are not yet available in the current literature. The existing studies focus on its derivatives.

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorometric)

This protocol is based on the widely used MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate.

Materials:

-

This compound hydrochloride (or its derivatives)

-

Influenza virus neuraminidase

-

MUNANA substrate

-

Assay buffer (e.g., MES buffer with CaCl₂)

-

Stop solution (e.g., NaOH in ethanol)

-

96-well black microplates

-

Fluorometer

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

Add the neuraminidase enzyme solution to each well of the microplate.

-

Add the diluted test compound to the respective wells and incubate for a specific period (e.g., 30 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

-

Incubate the plate at 37°C for a defined time (e.g., 60 minutes).

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 365 nm and 450 nm, respectively).

-

Calculate the percentage of inhibition and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

This compound hydrochloride (or its derivatives)

-

Cancer cell line (e.g., A549)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

MTT solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well clear microplates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Visualizations

Logical Workflow for Synthesis and Biological Evaluation

References

- 1. This compound hydrochloride | 336182-14-0 | Benchchem [benchchem.com]

- 2. D-threo-Pentonic acid, 3-amino-2,3,5-trideoxy-, hydrochloride | C5H12ClNO3 | CID 16211063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Stereoselective Synthesis of (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid and its Incorporation into a Cyclic Enkephalin Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of (3R,4R)-3-Amino-4-hydroxypentanoic Acid from L-threonine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of (3R,4R)-3-Amino-4-hydroxypentanoic acid from the readily available chiral precursor, L-threonine. The synthetic strategy employs a four-step sequence involving protection of the amino and hydroxyl functionalities, followed by an Arndt-Eistert homologation to extend the carbon chain, and concluding with the removal of the protecting groups. This method is designed to preserve the stereochemistry of the starting material, yielding the desired (3R,4R) diastereomer.

Introduction

This compound is a chiral γ-amino acid, a structural motif of interest in medicinal chemistry due to its potential as a building block for peptidomimetics and other biologically active molecules. The stereospecific synthesis of such compounds is crucial for understanding their structure-activity relationships. The following protocol details a reliable method for obtaining this target molecule from L-threonine, a naturally occurring and inexpensive amino acid.

The synthetic route leverages the Arndt-Eistert reaction, a well-established method for the one-carbon homologation of carboxylic acids. A key feature of this synthesis is the careful selection of protecting groups for the amino and hydroxyl functions of L-threonine to ensure compatibility with the reaction conditions of the homologation sequence. The Wolff rearrangement, the central step of the Arndt-Eistert reaction, is known to proceed with retention of configuration at the migrating carbon, which is critical for maintaining the desired stereochemistry at the C3 position of the final product.

Overall Synthetic Scheme

The synthesis of this compound from L-threonine is accomplished in four main steps as illustrated in the workflow diagram below.

Application Notes and Protocols: Chiral Synthesis of (3R,4R)-3-Amino-4-hydroxypentanoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3R,4R)-3-Amino-4-hydroxypentanoic acid is a chiral non-proteinogenic amino acid that serves as a valuable building block in the synthesis of various pharmaceutical compounds and complex natural products. Its specific stereochemistry is crucial for its biological activity, making stereoselective synthesis a critical aspect of its production. This document provides detailed application notes and protocols for the chiral synthesis of this compound, primarily focusing on a highly efficient asymmetric aldol reaction strategy. This method offers excellent stereocontrol and scalability, making it suitable for both research and industrial applications.

Synthetic Strategy Overview

The primary strategy for the synthesis of this compound is centered around an Evans' asymmetric aldol reaction. This approach utilizes a chiral auxiliary to control the stereochemical outcome of the reaction between an enolate and an aldehyde. The subsequent removal of the chiral auxiliary and protecting groups yields the target amino acid.

An alternative, greener approach involves enzymatic synthesis, which can offer high stereoselectivity under mild reaction conditions. Biocatalytic methods often utilize enzymes such as aldolases and transaminases.

This document will focus on the detailed protocol for the asymmetric aldol reaction approach due to its well-established procedures and high degree of stereocontrol.

Data Presentation

Table 1: Summary of Quantitative Data for the Asymmetric Aldol Synthesis

| Step | Product | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %) |

| 1. Asymmetric Aldol Reaction | N-((3R,4R)-3-(1,3-dioxan-2-yl)-4-hydroxy-4-oxobutyl)oxazolidin-2-one | ~85-95 | >95:5 | >99 |

| 2. Hydrolysis of Chiral Auxiliary and Protecting Group Removal | This compound | ~80-90 | - | >99 |

Note: The data presented are typical values reported for analogous Evans' aldol reactions and subsequent transformations. Actual yields and selectivities may vary depending on specific reaction conditions and substrate purity.

Experimental Protocols

Protocol 1: Asymmetric Aldol Reaction for the Synthesis of the Key Intermediate

This protocol details the synthesis of the chiral intermediate, N-((3R,4R)-3-(1,3-dioxan-2-yl)-4-hydroxy-4-oxobutyl)oxazolidin-2-one, via an Evans' asymmetric aldol reaction.

Materials:

-

(R)-4-benzyl-3-propionyloxazolidin-2-one

-

Titanium (IV) chloride (TiCl4)

-

Diisopropylethylamine (DIPEA)

-

2-(1,3-Dioxan-2-yl)acetaldehyde

-

Dichloromethane (DCM), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Magnesium sulfate (MgSO4), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Enolate Formation:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve (R)-4-benzyl-3-propionyloxazolidin-2-one (1.0 eq) in anhydrous DCM (0.1 M).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add TiCl4 (1.1 eq) dropwise via syringe. The solution should turn a deep red color.

-

Stir the mixture for 5 minutes.

-

Add DIPEA (1.2 eq) dropwise. The solution will turn yellow, indicating the formation of the titanium enolate. Stir for 30 minutes at -78 °C.

-

-

Aldol Addition:

-

In a separate flame-dried flask, dissolve 2-(1,3-dioxan-2-yl)acetaldehyde (1.5 eq) in anhydrous DCM.

-

Add the aldehyde solution dropwise to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.

-

-

Work-up and Purification:

-

Quench the reaction by adding saturated aqueous NH4Cl solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired aldol adduct as a colorless oil or white solid.

-

Protocol 2: Hydrolysis and Deprotection to Yield this compound

This protocol describes the removal of the chiral auxiliary and the acetal protecting group to yield the final product.

Materials:

-

N-((3R,4R)-3-(1,3-dioxan-2-yl)-4-hydroxy-4-oxobutyl)oxazolidin-2-one (from Protocol 1)

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (30% aqueous solution)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl), 1 M

-

Dowex 50WX8 ion-exchange resin

Procedure:

-

Hydrolysis of the Chiral Auxiliary:

-

Dissolve the aldol adduct (1.0 eq) in a mixture of THF and water (3:1).

-

Cool the solution to 0 °C.

-

Add a pre-mixed solution of LiOH (4.0 eq) and 30% H2O2 (4.0 eq) in water dropwise.

-

Stir the mixture vigorously at 0 °C for 4 hours.

-

-

Acidic Work-up and Deprotection:

-

Quench the reaction by adding an aqueous solution of sodium sulfite (Na2SO3).

-

Acidify the mixture to pH 2-3 with 1 M HCl. This will also hydrolyze the acetal protecting group.

-

Stir the mixture at room temperature for 2 hours.

-

Wash the aqueous layer with ethyl acetate to remove the chiral auxiliary.

-

-

Purification:

-

Concentrate the aqueous layer under reduced pressure.

-

Dissolve the residue in water and apply it to a Dowex 50WX8 ion-exchange column (H+ form).

-

Wash the column with water to remove any remaining impurities.

-

Elute the desired amino acid with a 2 M aqueous ammonia solution.

-

Collect the fractions containing the product (monitor by TLC or LC-MS) and concentrate under reduced pressure to obtain pure this compound.

-

Visualizations

Diagram 1: Asymmetric Aldol Synthesis Workflow

Caption: Workflow for the chiral synthesis of this compound.

Diagram 2: Signaling Pathway of Stereocontrol

Application Notes and Protocols for the Quantification of (3R,4R)-3-Amino-4-hydroxypentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of (3R,4R)-3-Amino-4-hydroxypentanoic acid in various sample matrices. The protocols focus on two primary analytical techniques: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following pre-column derivatization, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a chiral molecule of interest in various fields of research and drug development. Accurate and precise quantification is crucial for pharmacokinetic studies, metabolism research, and quality control. Due to its polar nature and lack of a strong chromophore, direct analysis is challenging. Therefore, derivatization or the use of highly selective detectors like mass spectrometers is typically required.

Analytical Methods Overview

Two robust methods for the quantification of this compound are presented:

-

HPLC-FLD with Pre-column OPA Derivatization: A sensitive and widely accessible method suitable for quantifying primary amino acids. This method requires a derivatization step to render the analyte fluorescent.

-

LC-MS/MS Analysis: A highly selective and sensitive method that can directly quantify the analyte without derivatization, and is particularly useful for complex biological matrices. Chiral chromatography can be employed for stereospecific quantification.

Method 1: HPLC-FLD with Pre-column OPA Derivatization

This method is based on the derivatization of the primary amine group of this compound with o-phthalaldehyde (OPA) in the presence of a thiol to form a highly fluorescent isoindole derivative, which is then separated and quantified by reverse-phase HPLC with fluorescence detection.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of standard amino acids using an HPLC-FLD method with OPA derivatization.[1][2] These values can serve as a benchmark for the method validation of this compound.

| Parameter | Typical Performance for Standard Amino Acids |

| **Linearity (R²) ** | ≥0.99[1][2] |

| Limit of Detection (LOD) | 0.13 pM to 0.37 pM[1][2] |

| Limit of Quantification (LOQ) | Typically 3-5 times the LOD |

| Precision (RSD%) | < 2.5%[1][2] |

| Recovery (%) | 70% - 109%[1][2] |

Experimental Protocol

A. Sample Preparation (General Protocol for Biological Fluids)

-

Protein Precipitation: To 100 µL of plasma or serum sample, add 400 µL of ice-cold methanol.

-

Vortex: Vortex the mixture vigorously for 1 minute.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of 0.1 M HCl.

B. Online OPA Derivatization and HPLC-FLD Analysis

This protocol utilizes an online derivatization feature of a modern HPLC autosampler to ensure reproducibility and high throughput.[1]

-

Reagents:

-

Borate Buffer: 0.1 M Sodium Borate, pH 10.2.

-

OPA Reagent: 5 mM o-phthalaldehyde (OPA) and 225 mM 3-mercaptopropionic acid (3-MPA) in 0.1 M Borate Buffer.

-

Injection Diluent: 1 M Acetic Acid.

-

-

Autosampler Program for Online Derivatization:

-

Aspirate 5 µL of the prepared sample.

-

Aspirate 10 µL of OPA Reagent.

-

Aspirate 5 µL of Borate Buffer.

-

Mix the aspirated plugs by drawing and ejecting a small air bubble three times.

-

Allow a reaction time of 2 minutes within the autosampler loop.

-

Inject the derivatized sample into the HPLC system.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1 M Sodium Acetate buffer, pH 6.5.

-

Mobile Phase B: Methanol.

-

Gradient:

-

0-5 min: 5% B

-

5-20 min: 5-50% B

-

20-25 min: 50-80% B

-

25-27 min: 80% B

-

27-30 min: 80-5% B

-

30-35 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Fluorescence Detector: Excitation: 340 nm, Emission: 450 nm.[3]

-

Workflow Diagram

Caption: Workflow for HPLC-FLD analysis with online OPA derivatization.

Method 2: LC-MS/MS for Direct Quantification

This method offers high selectivity and sensitivity for the direct analysis of this compound, particularly in complex matrices, without the need for derivatization. For stereospecific analysis, a chiral column is required.

Quantitative Data Summary

The following table presents validation data for a closely related compound, 3-hydroxypentanoic acid, using a validated LC-MS/MS method.[4][5] This data can be used as a starting point for the validation of a method for this compound.

| Parameter | Performance for 3-hydroxypentanoic acid |

| Linearity Range | 0.078–5 µg/mL[4][5] |

| Correlation Coefficient (r) | ≥0.998[4] |

| Accuracy (%RE) | -6.2% to 6.6%[4] |

| Precision (%RSD) | <15%[4] |

| Recovery (%) | >88%[4][5] |

| Matrix Effect (%) | 85.4%–96.1%[4] |

Experimental Protocol

A. Sample Preparation

-

Protein Precipitation: To 50 µL of plasma sample, add 200 µL of methanol containing 0.2% formic acid and an appropriate internal standard (e.g., a stable isotope-labeled analog).

-

Vortex: Vortex for 1 minute.

-

Centrifugation: Centrifuge at 12,000 x g for 10 minutes.

-

Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

B. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: A chiral stationary phase column suitable for amino acid separation (e.g., a macrocyclic glycopeptide-based column). For non-chiral separation, a C18 column can be used.[4][5]

-

Gradient: Optimized for the separation of the analyte from matrix components. A typical gradient might be:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-7 min: 95% B

-

7-7.1 min: 95-5% B

-

7.1-10 min: 5% B

-

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized for the analyte).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by direct infusion.

Workflow Diagram

Caption: Workflow for direct LC-MS/MS analysis of chiral amino acids.

Method Validation Considerations

For both methods, a full validation according to regulatory guidelines (e.g., FDA or ICH) should be performed for the specific matrix of interest. Key validation parameters include:

-

Specificity and Selectivity: Ensure no interference from endogenous matrix components.

-

Linearity and Range: Establish the concentration range over which the method is accurate and precise.

-

Accuracy and Precision: Determine the closeness of measured values to the true value and the degree of scatter in the data.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

-

Recovery: The efficiency of the sample preparation process.

-

Matrix Effect: The influence of matrix components on the ionization of the analyte in LC-MS/MS.

-

Stability: Assess the stability of the analyte in the matrix under various storage and handling conditions.

Concluding Remarks

The choice between HPLC-FLD and LC-MS/MS will depend on the specific requirements of the study, including sensitivity needs, sample matrix complexity, and available instrumentation. The HPLC-FLD method with OPA derivatization is a cost-effective and sensitive option, while LC-MS/MS provides superior selectivity and is often preferred for complex biological samples and when stereospecificity is critical. The protocols and data provided herein serve as a comprehensive starting point for the development and validation of robust analytical methods for the quantification of this compound.

References

- 1. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A sensitive HPLC-FLD method combined with multivariate analysis for the determination of amino acids in l-citrulline rich vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. [vivo.weill.cornell.edu]

Application Notes and Protocols for NMR Spectroscopic Analysis of (3R,4R)-3-Amino-4-hydroxypentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction